1-{5-[(2,6-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylurea
Overview
Description
1-{5-[(2,6-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylurea is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a phenylurea moiety, and a dimethylphenoxy group
Preparation Methods
The synthesis of 1-{5-[(2,6-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylurea typically involves multiple steps. One common synthetic route includes the reaction of 2,6-dimethylphenol with chloromethyl methyl ether to form 2,6-dimethylphenoxymethyl chloride. This intermediate is then reacted with thiosemicarbazide to yield the thiadiazole ring. The final step involves the reaction of the thiadiazole derivative with phenyl isocyanate to form the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-{5-[(2,6-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiadiazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 1-{5-[(2,6-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylurea involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects by binding to and inhibiting key enzymes or proteins involved in cellular processes. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
1-{5-[(2,6-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylurea can be compared with other thiadiazole derivatives, such as:
1-{5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylurea: Similar structure but with a different substitution pattern on the phenoxy group.
5-[(2,6-Dimethylphenoxy)methyl]-1,3-oxazolidin-2-one: Contains an oxazolidinone ring instead of a thiadiazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the thiadiazole and phenylurea moieties, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[5-[(2,6-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-12-7-6-8-13(2)16(12)24-11-15-21-22-18(25-15)20-17(23)19-14-9-4-3-5-10-14/h3-10H,11H2,1-2H3,(H2,19,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIWXOPKGXTGLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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